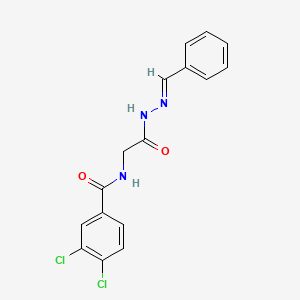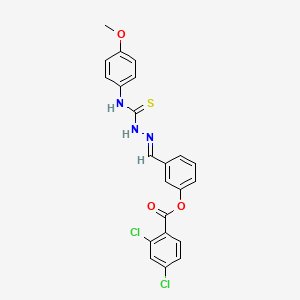
2,5-Bis(4-bromophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-bromophenyl)thiophene is an organic compound with the molecular formula C16H10Br2S. It is a derivative of thiophene, where two bromophenyl groups are attached at the 2 and 5 positions of the thiophene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(4-bromophenyl)thiophene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, where 2,5-dibromothiophene is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst . The reaction typically occurs in a solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-bromophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the bromophenyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Oxidation Products: Sulfoxides and sulfones are the primary products.
Reduction Products: Reduced bromophenyl derivatives are obtained.
Scientific Research Applications
2,5-Bis(4-bromophenyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)thiophene involves its interaction with molecular targets through its bromophenyl and thiophene moieties. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biological pathways and chemical processes .
Comparison with Similar Compounds
- 2,5-Bis(4-chlorophenyl)thiophene
- 2,5-Bis(4-methoxyphenyl)thiophene
- 2,5-Bis(4-fluorophenyl)thiophene
- 2,5-Bis(3-nitrophenyl)thiophene
Uniqueness: 2,5-Bis(4-bromophenyl)thiophene is unique due to the presence of bromine atoms, which enhance its reactivity and allow for versatile chemical modifications. This makes it a valuable compound in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
63574-85-6 |
|---|---|
Molecular Formula |
C16H10Br2S |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)thiophene |
InChI |
InChI=1S/C16H10Br2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
NSEMERYXZLFBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009370.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)

![[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12009388.png)
![(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009389.png)



![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)




